molecular formula C28H20N2O6 B413319 2-[3-(3,4-DIMETHYLPHENOXY)PHENYL]-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

2-[3-(3,4-DIMETHYLPHENOXY)PHENYL]-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B413319
M. Wt: 480.5g/mol
InChI Key: WBPPWKISRYIBSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(3,4-DIMETHYLPHENOXY)PHENYL]-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-DIMETHYLPHENOXY)PHENYL]-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the condensation of phthalic anhydride with primary amines to form isoindole-1,3-dione derivatives . The reaction conditions often require the use of solvents such as dichloromethane (DCM) and catalysts like lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,4-DIMETHYLPHENOXY)PHENYL]-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield corresponding phenoxy acids, while reduction may yield amine derivatives.

Scientific Research Applications

2-[3-(3,4-DIMETHYLPHENOXY)PHENYL]-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[3-(3,4-DIMETHYLPHENOXY)PHENYL]-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(3,4-DIMETHYLPHENOXY)PHENYL]-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual phenoxy and isoindole structure allows for versatile applications in various scientific fields.

Properties

Molecular Formula

C28H20N2O6

Molecular Weight

480.5g/mol

IUPAC Name

2-[3-(3,4-dimethylphenoxy)phenyl]-5-(3-nitrophenoxy)isoindole-1,3-dione

InChI

InChI=1S/C28H20N2O6/c1-17-9-10-23(13-18(17)2)35-21-7-3-5-19(14-21)29-27(31)25-12-11-24(16-26(25)28(29)32)36-22-8-4-6-20(15-22)30(33)34/h3-16H,1-2H3

InChI Key

WBPPWKISRYIBSJ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OC2=CC=CC(=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=CC(=C5)[N+](=O)[O-])C

Canonical SMILES

CC1=C(C=C(C=C1)OC2=CC=CC(=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC=CC(=C5)[N+](=O)[O-])C

Origin of Product

United States

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